(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
Overview
Description
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound consists of a tetrahydroisoquinoline ring attached to an acetic acid moiety. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, a class of isoquinoline alkaloids, are various infective pathogens and neurodegenerative disorders . These compounds exert diverse biological activities against these targets, making them an important focus in the scientific community .
Mode of Action
The interaction of this compound with its targets is complex and multifaceted. The compound’s mode of action is influenced by its structural–activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity . For instance, having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .
Biochemical Pathways
It is known that these compounds can influence a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its broad range of biological activities. For example, some studies suggest that related compounds may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered high doses .
Biochemical Analysis
Biochemical Properties
It is known that THIQs interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that THIQs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that THIQs exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction generates the tetrahydroisoquinoline core, which can then be further functionalized to introduce the acetic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aromatic ring of the tetrahydroisoquinoline can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives.
Scientific Research Applications
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another derivative with potential therapeutic applications.
Quinoline: A structurally related compound with a wide range of biological activities.
Uniqueness: (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and can lead to different pharmacological properties.
Biological Activity
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid (THIQAA) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which have garnered attention for their diverse biological activities. This article explores the biological activity of THIQAA, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Structural Overview
THIQAA contains a tetrahydroisoquinoline core structure with an acetic acid moiety. This unique structural feature influences its biological activity and reactivity compared to other THIQ derivatives. The compound's structure is illustrated below:
Target Pathways
THIQAA interacts with various biological targets, primarily affecting neurodegenerative disorders and infectious pathogens. Its mechanism of action is complex and involves the following:
- Neurotransmitter Modulation : THIQAA has been shown to influence dopaminergic pathways, potentially impacting conditions such as Parkinson's disease. Studies indicate that related compounds may reduce striatal dopamine levels in animal models.
- Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes linked to metabolic disorders. For instance, derivatives of THIQ have been identified as inhibitors of monoacylglycerol acyltransferase 2 (MGAT2), which plays a role in triglyceride synthesis .
Cellular Effects
THIQAA affects cellular functions by modulating cell signaling pathways and gene expression. Key findings include:
- Impact on Cell Viability : Research indicates that THIQ derivatives can alter cell viability in various cancer cell lines, suggesting potential anticancer properties .
- Antimicrobial Activity : THIQ compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Molecular Mechanisms
The molecular interactions of THIQAA involve binding to specific receptors and enzymes, leading to alterations in cellular metabolism and signaling. The compound's ability to act on multiple targets contributes to its broad range of biological activities .
Research Findings and Case Studies
A number of studies have highlighted the biological activities associated with THIQAA and its analogs:
- Anticancer Activity : A study evaluating various THIQ derivatives reported significant cytotoxic effects against human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .
- Neuroprotective Effects : Research has shown that certain THIQ analogs can protect dopaminergic neurons from oxidative stress, suggesting therapeutic potential in neurodegenerative diseases .
- Enzyme Inhibition Studies : In vivo studies demonstrated that specific THIQ derivatives effectively inhibit MGAT2, leading to reduced triglyceride levels in animal models .
Comparative Analysis
The following table summarizes the biological activities of THIQAA compared to related compounds:
Compound | Activity Type | IC50 Value (µM) | Notes |
---|---|---|---|
This compound | Anticancer | 5 - 15 | Effective against various cancer cell lines |
1,2,3,4-Tetrahydroisoquinoline | Neuroprotective | N/A | Protects dopaminergic neurons |
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Enzyme Inhibition | 10 - 20 | Inhibits MGAT2 |
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAVPRGEIAVFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369973 | |
Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105400-81-5 | |
Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold in the development of bradykinin-1 antagonists?
A: The this compound scaffold serves as a central structural feature in a series of novel bradykinin-1 antagonists. [, ] While the provided abstracts do not delve into the specific interactions, they highlight that modifications to this core structure can significantly impact the antagonist's activity. This suggests that the scaffold likely interacts with the bradykinin-1 receptor, and modifications to its substituents can be tailored to optimize binding affinity and selectivity.
Q2: How do structural modifications to the this compound scaffold influence its activity as a bradykinin-1 antagonist?
A: While the provided abstracts don't offer specific details on the structure-activity relationship (SAR), both emphasize the exploration of "novel" bradykinin-1 antagonists containing the this compound scaffold. [, ] This implies that researchers are investigating how different substituents on this scaffold affect the compound's interaction with the bradykinin-1 receptor. Future research exploring these modifications and their impact on binding affinity, selectivity, and ultimately, antagonist activity would be valuable.
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